molecular formula C20H24N6O3 B2919464 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1788558-32-6

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2919464
CAS No.: 1788558-32-6
M. Wt: 396.451
InChI Key: DJHNIVIARONYSG-UHFFFAOYSA-N
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Description

The compound "(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone" features a hybrid structure combining a triazole-piperidine moiety linked via a methanone bridge to a pyrazole ring substituted with a 2,5-dimethoxyphenyl group. The dimethoxyphenyl group may enhance lipophilicity and membrane permeability, while the triazole-piperidine segment could improve solubility and binding specificity.

Properties

IUPAC Name

[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-24-18(13-17(22-24)16-12-15(28-2)4-5-19(16)29-3)20(27)25-9-6-14(7-10-25)26-11-8-21-23-26/h4-5,8,11-14H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHNIVIARONYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(CC3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that incorporates both triazole and pyrazole moieties. These structural features are known to confer diverse biological activities. This article reviews the biological activity of this compound based on recent studies and literature.

Structural Overview

The compound features:

  • Triazole Ring : Known for its role in medicinal chemistry, particularly in developing anticancer and antimicrobial agents.
  • Pyrazole Moiety : Recognized for a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines using the MTT assay. For instance, similar compounds have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and lung cancer cell lines (NCI-H460) .

Cell Line IC50 Value (µM) Reference
MCF-70.08
NCI-H4600.99

Anti-inflammatory Properties

Pyrazoles are also noted for their anti-inflammatory effects. The compound's structure suggests it may inhibit cyclooxygenase enzymes, which are critical in the inflammatory process. In vivo studies have demonstrated that pyrazole analogs can significantly reduce inflammation in carrageenan-induced paw edema models .

Antimicrobial Activity

The triazole component has been associated with antimicrobial activity against a variety of pathogens. Compounds with similar structures have exhibited significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole moiety may interact with enzymes involved in cancer progression or inflammation.
  • Induction of Apoptosis : Studies indicate that derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
  • Receptor Modulation : Pyrazoles have been shown to modulate various receptors including estrogen and monoamine oxidase receptors, contributing to their diverse pharmacological effects .

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of a related triazole-pyrazole compound on several cancer cell lines, revealing significant apoptotic activity linked to tubulin polymerization inhibition .
  • Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory effects using the HRBC membrane stabilization method, showing promising results comparable to standard anti-inflammatory drugs .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

The target compound shares a methanone-bridged heterocyclic framework with several analogs, but its substituents distinguish it:

  • Triazole-piperidine moiety: Uncommon in pyrazole-based methanones, this group contrasts with phenyl, pyridine, or thiophene substituents in analogs (e.g., –4) .
  • 3-(2,5-Dimethoxyphenyl)pyrazole : The methoxy groups differentiate it from simpler aryl or alkyl-substituted pyrazoles (e.g., ) .

Key Structural Analogs

Compound Name Core Structure Key Substituents References
Target Compound Piperidinyl-triazole + pyrazole 3-(2,5-Dimethoxyphenyl), 1-methyl
7a () Pyrazole + thiophene 5-Amino-3-hydroxy, 2,4-diamino-3-cyano thiophene
(3,5-Dimethylpyrazol-1-yl)-phenyl-methanone () Pyrazole + pyrazolo-pyrimidine 3,5-Dimethyl, phenyl-pyrazolo[3,4-d]pyrimidin-4-ylamino
Pyrazoline-pyridine derivative () Pyrazoline + pyridine 1,3-Diphenyl, pyridinyl
Pyrazolone derivative () Pyrazolone (4Z)-4-[(4-Methylphenyl)methylidene], 2,5-diphenyl

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

  • Solubility : The triazole-piperidine group in the target compound likely enhances aqueous solubility compared to purely aromatic analogs (e.g., –4) . However, the dimethoxyphenyl group may offset this by increasing lipophilicity.
  • Molecular Weight : Estimated at ~450–500 g/mol, similar to ’s compound (~470 g/mol) but higher than ’s pyrazolone (~350 g/mol) .

Pharmacological Profiles

  • Target Selectivity : The triazole-piperidine moiety may confer selectivity for kinases or GPCRs, whereas thiophene- or pyridine-containing analogs () might target ion channels or metabolic enzymes .
  • The target compound’s dimethoxyphenyl group could mimic serotonin receptor ligands, suggesting CNS applications.

Research Findings and Limitations

  • : Pyrazolo-pyrimidine analogs showed marked pharmacological activity, but their rigid structures may limit bioavailability compared to the target compound’s flexible triazole-piperidine group .
  • : Pyrazoline derivatives exhibited anti-inflammatory activity, suggesting the target compound’s pyrazole core could be tuned for similar applications .
  • Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation and heterocyclic chemistry principles.

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